molecular formula C14H11FO3 B1288176 4-Benzyloxy-3-fluorobenzoic acid CAS No. 152552-64-2

4-Benzyloxy-3-fluorobenzoic acid

Cat. No.: B1288176
CAS No.: 152552-64-2
M. Wt: 246.23 g/mol
InChI Key: POKWULIMSISXLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-fluorobenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-fluorobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyloxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Benzyloxy-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine groups, which confer distinct physical and chemical properties. These features make it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-Benzyloxy-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H13F O3
  • Molecular Weight : 252.25 g/mol

The presence of a benzyloxy group and a fluorine atom enhances its lipophilicity and metabolic stability, which are crucial for biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular responses. This is common in compounds designed to target pathways related to pain and inflammation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of halogen substituents like fluorine often correlates with enhanced bioactivity against various microbial strains.

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study demonstrated that related benzoic acid derivatives significantly inhibited COX-1 and COX-2 enzymes, leading to a reduction in inflammatory markers in animal models.
  • Antimicrobial Testing : In vitro assays showed that compounds with similar structures displayed activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Cytotoxicity Assays : Several derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the benzoic acid structure enhanced cytotoxic effects, suggesting a pathway for further development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
4-(Benzyloxy)-3-fluorobenzoic acidBenzyloxy group, fluorine substituentPotential anti-inflammatory and anticancer activity
2-(Benzyloxy)-4-chloro-3-fluorobenzoic acidChlorine atom, benzyloxy groupAntimicrobial properties
4-Fluorobenzoic acidFluorine atomLimited biological activity

Properties

IUPAC Name

3-fluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKWULIMSISXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595976
Record name 4-(Benzyloxy)-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152552-64-2
Record name 4-(Benzyloxy)-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-hydroxybenzoic acid (25.0 g) in methanol (150 mL) was added sulfuric acid (20.0 mL), and the mixture was heated under reflux for 1 day. To the reaction mixture was added saturated brine, and the mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. To a solution of the obtained residue in DMF (200 mL) were added potassium carbonate (33.2 g) and benzyl bromide (21.0 mL), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, and washed with saturated brine. The obtained organic layer was subjected to silica gel column chromatography (NH, ethyl acetate), and the solvent was evaporated. To a solution of the obtained residue in a mixed solvent of THF (100 mL) and methanol (100 mL) was added 2 M aqueous sodium hydroxide solution (160 mL), and the mixture was stirred with heating at 50° C. for 2 hr. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained solid was washed with ethyl acetate to give the title compound (36.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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